
3-(2-chlorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds with structural similarities to "3-(2-chlorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-4-carboxamide" have been investigated for their antimicrobial properties. For instance, a series of N-substituted carboxamides demonstrated potent in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, suggesting potential applications in the development of new antimicrobial agents (Desai et al., 2011).
Antioxidant Activity
Research into the antioxidant capabilities of compounds structurally related to "3-(2-chlorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-4-carboxamide" has shown promising results. A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activities, comparable or superior to ascorbic acid, indicating potential for therapeutic applications in oxidative stress-related conditions (Tumosienė et al., 2019).
Anticonvulsant Properties
The structural analysis and hydrogen bonding patterns of anticonvulsant enaminones closely related to the compound have been detailed, which might offer insights into designing new therapeutic agents with improved efficacy for treating seizure disorders (Kubicki et al., 2000).
Synthesis and Biological Activity
Studies on the synthesis of novel heterocyclic compounds featuring structural elements similar to "3-(2-chlorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-4-carboxamide" have demonstrated significant biological activities. These activities include antimicrobial, antitumor, and antioxidant effects, highlighting the compound's potential in developing new pharmaceuticals (Khalifa et al., 2015).
Insecticidal and Fungicidal Properties
Research into novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides has shown promising insecticidal and fungicidal activities. These findings may inform the development of new agrochemicals for pest and disease management in agriculture (Zhu et al., 2014).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-12-17(18(22-27-12)14-6-2-3-7-15(14)20)19(26)21-10-13(24)11-23-9-5-4-8-16(23)25/h2-9,13,24H,10-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXURNQKHRMAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

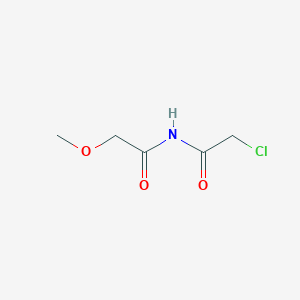
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2734348.png)
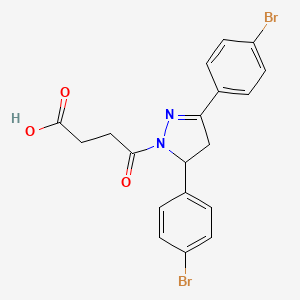
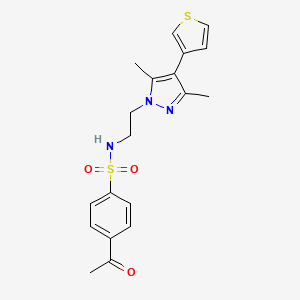
![3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2734353.png)


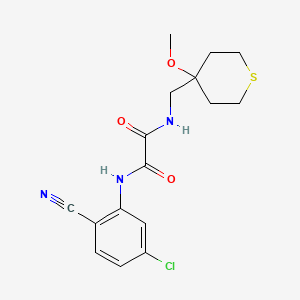

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2734361.png)
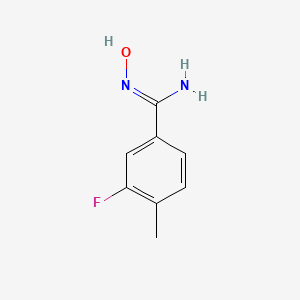
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734368.png)

